molecular formula C4H6N2 B1673528 4-Methylpyrazole CAS No. 7554-65-6

4-Methylpyrazole

Cat. No.: B1673528
CAS No.: 7554-65-6
M. Wt: 82.10 g/mol
InChI Key: RIKMMFOAQPJVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fomepizole is synthesized through a multi-step process involving the reaction of pyrazole with methyl iodide in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, fomepizole is produced using a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fomepizole primarily undergoes substitution reactions due to the presence of the pyrazole ring . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Fomepizole reacts with alkyl halides in the presence of a base to form substituted pyrazoles.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different pharmacological properties .

Scientific Research Applications

Clinical Applications in Toxicology

Methanol and Ethylene Glycol Intoxication

4-Methylpyrazole is primarily recognized for its role in treating methanol and ethylene glycol poisoning. By inhibiting alcohol dehydrogenase, it prevents the toxic metabolites of these substances from forming, thereby mitigating their harmful effects.

  • Clinical Studies : A placebo-controlled study demonstrated that doses of 10-20 mg/kg of 4-MP were well-tolerated in healthy volunteers, with minimal side effects observed at these levels . In cases of ethylene glycol poisoning, three patients treated with 20 mg/kg/day showed significant recovery without requiring hemodialysis, indicating its efficacy when administered early .
  • Efficacy Comparison : Compared to ethanol therapy, which has been the traditional treatment, 4-MP presents a safer alternative with a lower risk of toxicity and fewer side effects. Ethanol can cause sedation and other complications due to its central nervous system effects, while 4-MP does not exhibit such properties .

Veterinary Medicine

Treatment in Dogs

The application of this compound extends into veterinary medicine, particularly for treating ethylene glycol intoxication in dogs.

  • Case Studies : A retrospective study involving 107 dogs treated with 4-MP showed that those administered the drug within eight hours of ingestion had a significantly better prognosis compared to those treated later. The treatment was associated with minimal adverse effects, reinforcing its safety profile in veterinary use .
  • Dosage Regimens : The common dosage regimen included an initial intravenous dose of 20 mg/kg followed by subsequent doses. Only one case reported adverse reactions, highlighting the drug's overall safety when used appropriately .

Potential Therapeutic Uses

Metabolic Disorders and Ethanol Intolerance

Beyond its established use in poisoning cases, research is exploring the potential of this compound in managing conditions related to ethanol metabolism.

  • Ethanol Intolerance : Formulations containing 4-MP have been investigated for their ability to alleviate symptoms associated with acetaldehyde accumulation in individuals with reduced aldehyde dehydrogenase activity. Preliminary findings suggest that low doses can improve comfort levels without significantly affecting ethanol elimination rates .

Mechanisms and Pharmacokinetics

Mechanism of Action

This compound acts as a competitive inhibitor of alcohol dehydrogenase. By blocking this enzyme, it effectively reduces the conversion of methanol and ethylene glycol into their toxic metabolites.

  • Pharmacokinetics : Studies indicate that after administration, plasma levels of 4-MP correlate with therapeutic outcomes. The compound has a relatively slow elimination rate compared to ethanol, which may contribute to its prolonged action and reduced toxicity .

Data Table: Summary of Clinical Findings

Study TypeSample SizeDosage (mg/kg)Key Findings
Phase I Clinical Trial1510-100Minimal side effects at lower doses; tolerability established
Ethylene Glycol Case Study320Successful treatment without hemodialysis; good neurological status
Veterinary Study107Varied (20 initial)High survival rate if treated within 8 hours; minimal adverse reactions

Comparison with Similar Compounds

Uniqueness: Fomepizole’s high specificity and potency as an alcohol dehydrogenase inhibitor make it unique among similar compounds. Its ability to effectively prevent the formation of toxic metabolites with minimal side effects sets it apart as the preferred treatment for methanol and ethylene glycol poisoning .

Biological Activity

4-Methylpyrazole (4-MP), also known as fomepizole, is a potent inhibitor of alcohol dehydrogenase (ADH) and has garnered attention for its therapeutic applications, particularly in the treatment of methanol and ethylene glycol poisoning. This article explores the biological activity of 4-MP, including its pharmacological effects, clinical case studies, and relevant research findings.

Inhibition of Alcohol Dehydrogenase:
4-MP acts primarily by inhibiting the enzyme alcohol dehydrogenase, which is responsible for metabolizing alcohols such as methanol and ethylene glycol into their toxic metabolites. By blocking this pathway, 4-MP prevents the formation of harmful substances like formaldehyde and formic acid, which are responsible for the toxicity associated with these compounds .

Pharmacokinetics

Absorption and Metabolism:
Studies indicate that 4-MP is rapidly absorbed following administration. Its half-life in plasma varies depending on the dose administered. For example, in cases of ethylene glycol poisoning, plasma half-lives were observed to be approximately 14.5 hours . The drug's interaction with ethanol has also been studied; moderate doses of ethanol can inhibit the metabolism of 4-MP, potentially prolonging its therapeutic effects .

Clinical Case Studies

Case Study: Treatment of Methanol Poisoning
A notable case involved a patient with methanol poisoning who received intravenous 4-MP. The treatment successfully maintained undetectable levels of formic acid during therapy, leading to a full recovery without significant adverse effects .

Case Study: Ethylene Glycol Intoxication
In another study involving three patients with acute ethylene glycol intoxication treated with 20 mg/kg/day of 4-MP, results showed that the drug effectively reduced plasma ethylene glycol concentrations to undetectable levels without requiring hemodialysis . Side effects were minimal, with only one patient experiencing a skin rash.

Safety and Efficacy

Controlled Studies:
A controlled study assessing the safety of 4-MP in healthy volunteers indicated that doses up to 20 mg/kg did not produce significant side effects. However, higher doses (50-100 mg/kg) resulted in nausea and dizziness in some subjects . This suggests that while 4-MP is generally safe at therapeutic doses, caution is warranted at higher levels.

Comparative Efficacy

Compound Mechanism Indications Efficacy
This compound Inhibits alcohol dehydrogenaseMethanol & ethylene glycol poisoningEffective in preventing toxicity
Ethanol Competitive inhibitor of ADHMethanol & ethylene glycol poisoningLess effective due to adverse effects

Research Findings

Recent research has highlighted additional benefits of 4-MP beyond its role as an antidote. For instance, it has been shown to protect against acetaminophen-induced hepatotoxicity by inhibiting cytochrome P450 enzymes that activate acetaminophen into its toxic metabolite . This suggests a broader potential for 4-MP in clinical toxicology.

Q & A

Basic Research Questions

Q. How is 4-methylpyrazole utilized in synthesizing palladium(II) complexes, and what experimental techniques validate their structural integrity?

  • Methodology : Palladium(II) complexes with this compound ligands (e.g., [PdCl₂(HmPz)₂]) are synthesized via direct coordination reactions. Structural validation employs elemental analysis (C, H, N), FT-IR spectroscopy (to confirm ligand binding via N–H and C–N stretching modes), and density functional theory (DFT) calculations (B3LYP functional) to optimize geometry and vibrational frequencies .
  • Key Insight : Experimental IR spectra align with DFT-predicted vibrational modes (e.g., Pd–N bonds at ~2.05 Å), confirming square-planar coordination with minor distortions .

Q. What is the mechanism by which this compound inhibits cytochrome P450 2E1 (CYP2E1), and how is this assessed experimentally?

  • Methodology : CYP2E1 inhibition is studied using human liver microsomes (HLM) or recombinant enzymes. Kinetic assays measure substrate oxidation (e.g., styrene to styrene oxide) in the presence of this compound. Inhibition constants (Kᵢ) are derived via nonlinear regression (e.g., DynaFit software), distinguishing competitive vs. allosteric mechanisms .
  • Key Insight : this compound reduces CYP2E1 activity by ~40–60% at 40 µM, with cooperative binding observed in multi-site inhibition models .

Q. How does this compound mitigate acetaminophen (APAP)-induced hepatotoxicity in preclinical models?

  • Methodology : Rodent models are dosed with APAP (300–500 mg/kg) followed by this compound (10–50 mg/kg). Hepatic injury is quantified via serum ALT/AST levels, glutathione (GSH) depletion, and histopathology. Mechanistic studies use immunoblotting to assess JNK activation and mitochondrial oxidant stress .
  • Key Insight : this compound attenuates APAP toxicity by dual inhibition of CYP2E1 (early phase) and JNK signaling (late phase), independent of N-acetylcysteine (NAC) .

Advanced Research Questions

Properties

IUPAC Name

4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKMMFOAQPJVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Record name fomepizole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fomepizole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040649
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.59e+02 g/L
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

7554-65-6
Record name 4-Methylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomepizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fomepizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMEPIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylpyrazole
4-Methylpyrazole
4-Methylpyrazole
4-Methylpyrazole
4-Methylpyrazole
4-Methylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.